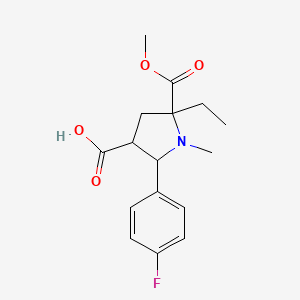
1-(4-Bromophenyl)-N-ethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-N-ethylpropan-1-amine, or 4-BNEPA, is an organic compound with a unique structure and a wide range of applications in scientific research. It is a brominated amine that can be synthesized in the laboratory and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
The compound has been used as a precursor in the synthesis of heterocycles. For example, the reaction of o-Bromophenyl isocyanide with primary amines under catalysis yields 1-substituted benzimidazoles, showcasing its utility in constructing complex molecular architectures with potential applications in drug development and materials science (Lygin & Meijere, 2009).
Crystal Structure Analysis
The compound's derivatives have been analyzed for their crystal structures to understand the influence of substituents on molecular and supramolecular geometries. This research has implications for the design of materials with specific physical properties, such as molecular electronics or photonics (Rajput, Sanphui, & Biradha, 2007).
Nonlinear Optical Studies
Derivatives of the compound have been synthesized and characterized, including their nonlinear optical properties through experimental and theoretical approaches. Such studies are crucial for the development of materials for optoelectronic applications (Tamer et al., 2016).
Luminescent Materials for Explosive Detection
Covalent-organic polymers (COPs) synthesized from monomers related to 1-(4-Bromophenyl)-N-ethylpropan-1-amine exhibit high sensitivity and fast response to nitroaromatic explosives. These materials have potential applications in security and environmental monitoring by detecting explosives and other organic molecules at low concentrations (Xiang & Cao, 2012).
Safety-Catch Nitrogen Protecting Group
The compound has been utilized as a safety-catch nitrogen protecting group in peptide synthesis. This application is valuable in the pharmaceutical industry for the development of peptide-based drugs, as it allows for the selective activation and deprotection of amines under mild conditions (Surprenant & Lubell, 2006).
Mecanismo De Acción
Mode of Action
It is known that the compound can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one of which is a boron compound, under the influence of a palladium catalyst .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in carbon-carbon bond formation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Análisis Bioquímico
Biochemical Properties
1-(4-Bromophenyl)-N-ethylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission and other related processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and overall cell health . Additionally, its impact on cell signaling pathways can alter cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholinesterase results in enzyme inhibition, which can affect neurotransmitter levels and signaling . Additionally, it may influence other molecular pathways by binding to receptors or other proteins, altering their activity and downstream effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its activity and effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It may affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolic activity . Understanding these pathways is crucial for determining the compound’s potential therapeutic applications and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different tissues . These interactions can influence the compound’s effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-ethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-11(13-4-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQJEEMOEQKIAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586097 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-68-1 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
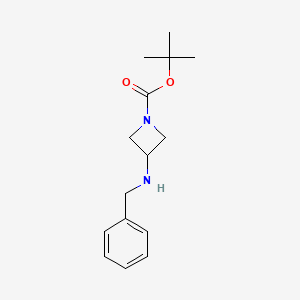
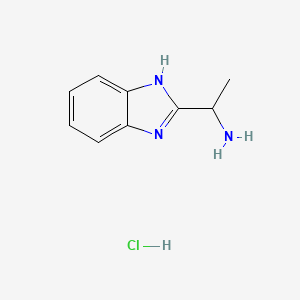
![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)


![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)
![4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1340937.png)
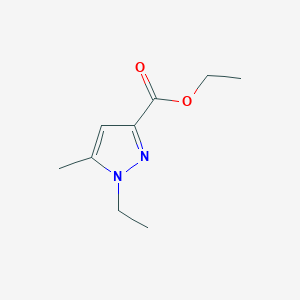
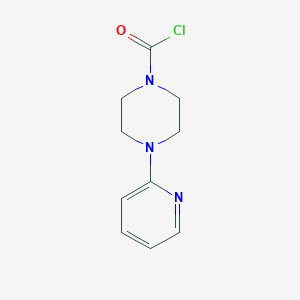
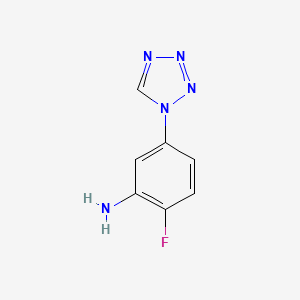
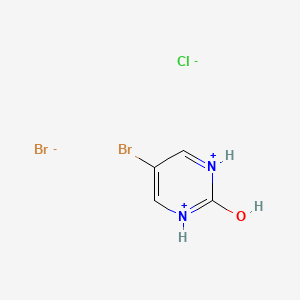

![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1340962.png)
